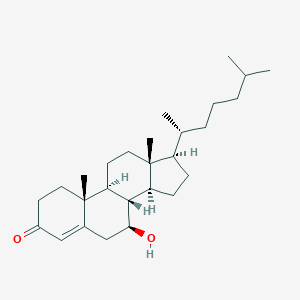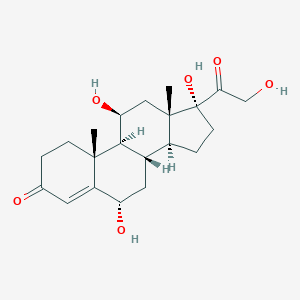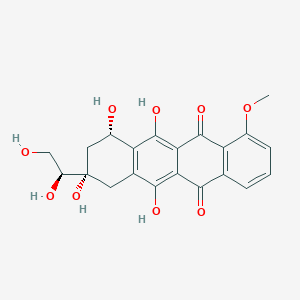![molecular formula C17H18ClNO3 B030131 (+/-)-4-クロロフェニル-5-[(3,4-イソプロピリデン)-2-メチルピリジン]メタノール CAS No. 133545-64-9](/img/structure/B30131.png)
(+/-)-4-クロロフェニル-5-[(3,4-イソプロピリデン)-2-メチルピリジン]メタノール
説明
(-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol (CIPM) is a small molecule that has been studied for its potential as an anti-cancer drug. CIPM has been found to have a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic effects. CIPM has also been used in a variety of research applications, including drug discovery, drug delivery, and molecular imaging.
科学的研究の応用
構造的に多様な分子の合成
この化合物は、構造的に多様な分子の合成における重要な中間体として役立ちます。そのユニークな構造により、さまざまな生物活性を有する複雑な天然物の作成が可能になります。 発見されて以来、医薬品化学において重要な関心を集めている分子の新しい合成経路の開発に不可欠なものとなっています .
フラノイドグリカル合成
この化合物は、高度に官能化されたキラルビルディングブロックであるフラノイドグリカルの合成に役立ちます。 これらのブロックは、生物学的に重要なC-およびN-ヌクレオシドの開発において重要な、環状および非環状の重要な中間体の立体選択的合成に不可欠です .
クネーフェナーゲル・デーブナー反応
有機化学では、この化合物は、クネーフェナーゲル反応の変形であるクネーフェナーゲル・デーブナー反応に使用できます。この反応は、アルデヒドまたはケトンを活性メチレン基と縮合させてα、β-不飽和カルボン酸エステル生成物を形成するため、重要です。 この反応は、糖鎖を伸長するために、特に炭水化物化学で有用です .
糖鎖伸長
この化合物の反応性は、複雑な炭水化物の合成において不可欠なプロセスである糖鎖伸長に適しています。 この用途は、グリコ-およびペプチドミメティクスの開発、ならびにD-およびL-セリンのフラノアミノ酸アナログの開発において特に関連しています .
抗真菌活性
この化合物の誘導体は、in vivoで潜在的な抗真菌活性を示しています。たとえば、特定の誘導体は、柑橘類の収穫後の青カビに対して有効性を示し、病気の重症度を大幅に軽減しました。 この用途は、農業および食品保存研究におけるこの化合物の可能性を強調しています .
リゾホスファチドの合成
この化合物は、光学的に活性なLPL分子の構築に重要なリゾホスファチド(LPC)の立体選択的合成に使用されます。 LPCは、細胞シグナル伝達や膜ダイナミクスなど、さまざまな生物学的プロセスにおいて重要な役割を果たしています .
生物活性天然物の開発
この化合物のキラル特性は、生物活性天然物の全立体選択的合成に対する「カイロン」アプローチで活用されています。 市販の単糖から始めて、研究者は治療応用があり得る天然物様分子を開発することができます .
触媒研究
触媒研究では、この化合物は、さまざまな触媒がクネーフェナーゲル・デーブナー反応に与える影響を研究するために使用できます。 この研究は、不飽和カルボン酸および関連化合物の製造のためのより効率的な合成方法の開発につながる可能性があります .
特性
IUPAC Name |
(4-chlorophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOJRDBMRXDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468121 | |
| Record name | (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133545-64-9 | |
| Record name | α-(4-Chlorophenyl)-2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133545-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)


